![molecular formula C16H19BrN2O3 B13012959 tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13012959.png)
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system. The spirocyclic structure imparts significant rigidity and three-dimensionality, making these compounds attractive for drug discovery and development due to their potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multistep processes. One efficient synthetic route includes the following steps:
Formation of the oxindole core: This can be achieved through the cyclization of α-haloacetanilides under Lewis acid catalysis.
Spirocyclization: The oxindole intermediate undergoes spirocyclization with a suitable pyrrolidine derivative.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for such spirocyclic compounds often involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities .
化学反应分析
Types of Reactions
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The oxindole moiety can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirooxindoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
科学研究应用
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:
作用机制
The mechanism of action of tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their function. This can lead to the modulation of biological pathways involved in disease processes .
相似化合物的比较
Similar Compounds
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,2’-quinazoline]-2,4’-dione: A spiroindole derivative with potential pharmaceutical applications.
Uniqueness
tert-Butyl 4-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl and bromo substituents. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
属性
分子式 |
C16H19BrN2O3 |
|---|---|
分子量 |
367.24 g/mol |
IUPAC 名称 |
tert-butyl 4-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)12-10(17)5-4-6-11(12)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20) |
InChI 键 |
XFQMKWOBPYMYHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC=C3Br)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


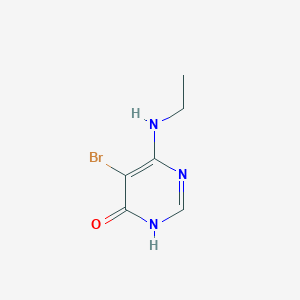
![7-Bromo-8-chloropyrido[2,3-b]pyrazine](/img/structure/B13012890.png)
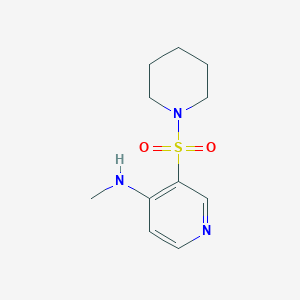

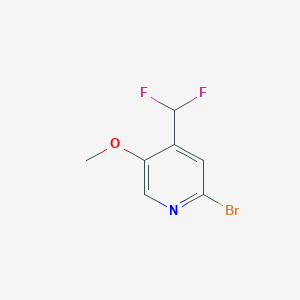
![tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid](/img/structure/B13012930.png)
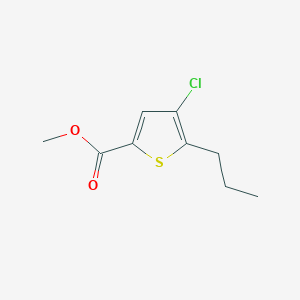
![tert-Butyl(4aR,8aR)-octahydro-6H-pyrido[3,4-b][1,4]oxazine-6-carboxylate](/img/structure/B13012943.png)
![Ethyl 2-(benzyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13012944.png)
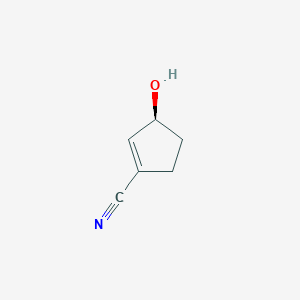
![4-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13012950.png)
![3-Chloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B13012956.png)
![7-Bromofuro[3,2-b]pyridine](/img/structure/B13012966.png)
![(1S,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13012971.png)
